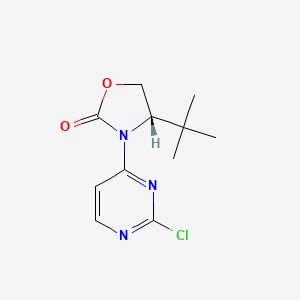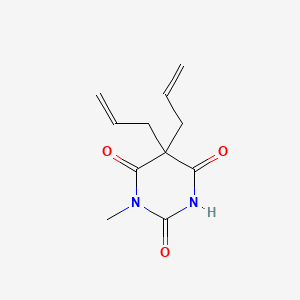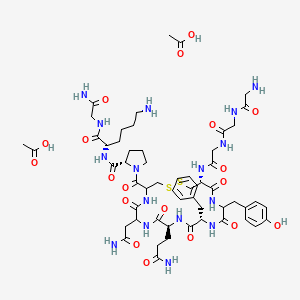![molecular formula C13H10O3 B14756914 6H-Dibenzo[d,g][1,3,6]trioxocine CAS No. 323-92-2](/img/structure/B14756914.png)
6H-Dibenzo[d,g][1,3,6]trioxocine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-Dibenzo[d,g][1,3,6]trioxocine is a heterocyclic compound that features a unique trioxocine ring system. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The structure of this compound consists of two benzene rings fused to a central trioxocine ring, which imparts unique chemical properties to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Dibenzo[d,g][1,3,6]trioxocine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2’-dihydroxybiphenyl with formaldehyde in the presence of an acid catalyst. The reaction proceeds through the formation of a methylene bridge, leading to the cyclization and formation of the trioxocine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the industrial production process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
6H-Dibenzo[d,g][1,3,6]trioxocine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Quinone derivatives
Reduction: Hydroquinone derivatives
Substitution: Halogenated, nitrated, and sulfonated derivatives
Applications De Recherche Scientifique
6H-Dibenzo[d,g][1,3,6]trioxocine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 6H-Dibenzo[d,g][1,3,6]trioxocine and its derivatives often involves interactions with specific molecular targets. For example, as an enzyme inhibitor, the compound can bind to the active site of the enzyme, blocking its activity. The trioxocine ring system can also interact with biological membranes, affecting their integrity and function. The exact pathways and molecular targets can vary depending on the specific derivative and its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
6H-Dibenzo[c,e][1,2]oxaphosphinine: Similar in structure but contains a phosphorus atom.
6H-Dibenzo[b,d]thiopyran: Contains a sulfur atom instead of oxygen.
6H-Benzo[c]chromene: Features a chromene ring system.
Uniqueness
6H-Dibenzo[d,g][1,3,6]trioxocine is unique due to its trioxocine ring system, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propriétés
Numéro CAS |
323-92-2 |
|---|---|
Formule moléculaire |
C13H10O3 |
Poids moléculaire |
214.22 g/mol |
Nom IUPAC |
benzo[d][1,3,6]benzotrioxocine |
InChI |
InChI=1S/C13H10O3/c1-3-7-12-10(5-1)14-9-15-11-6-2-4-8-13(11)16-12/h1-8H,9H2 |
Clé InChI |
PRNKYEKPAXEZIY-UHFFFAOYSA-N |
SMILES canonique |
C1OC2=CC=CC=C2OC3=CC=CC=C3O1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 5-amino-1H-pyrrolo[2,3-c]pyridine-2-carboxylate dihydrochloride](/img/structure/B14756835.png)
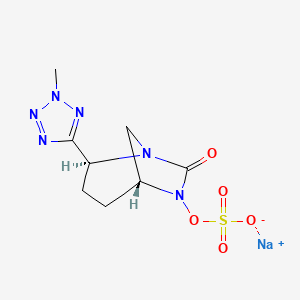

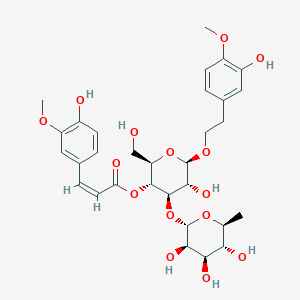
![Dibenzo[b,d]furan-4,6-diylbis(diphenylphosphine oxide)](/img/structure/B14756851.png)

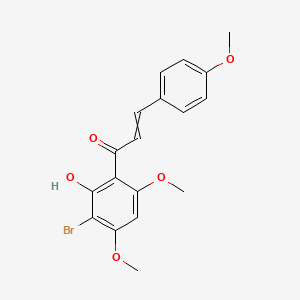

![5-Benzyl-2-(2,6-dimethoxyphenyl)-6,6-diphenyl-5,8-dihydro-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B14756868.png)
